N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide: is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structural features, which include a dioxepino ring fused to an isoquinoline core, and an acetamide group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group to the dimethylphenyl moiety under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under controlled conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents such as bromine or chlorine are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool for studying biochemical pathways .
Industry: In the industrial sector, the compound’s properties make it suitable for use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A complex organic compound with similar structural features.
Properties
Molecular Formula |
C23H28N2O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C23H28N2O3/c1-15-9-16(2)11-19(10-15)24-23(26)14-25-6-5-18-12-21-22(13-20(18)17(25)3)28-8-4-7-27-21/h9-13,17H,4-8,14H2,1-3H3,(H,24,26) |
InChI Key |
DHKWCTUHPRXWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC3=C(C=C2CCN1CC(=O)NC4=CC(=CC(=C4)C)C)OCCCO3 |
Origin of Product |
United States |
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